![molecular formula C2H2N8 B599635 6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine CAS No. 161238-62-6](/img/structure/B599635.png)

6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

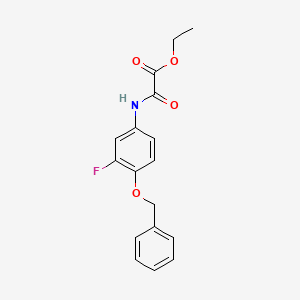

“6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine” is a high-nitrogen compound. These compounds are characterized by high nitrogen contents (59.6–76.8%) and tremendous ring-strain energy . They exhibit high positive heats of formation, much higher than those of RDX and HMX . The high enthalpies and extensive noncovalent interactions (hydrogen bonds and π–π interaction) impart them with promising detonation performance .

Synthesis Analysis

The synthesis of these high-nitrogen compounds involves the creation of energetic salts . All new compounds are well characterized by IR and multinuclear NMR spectroscopy, thermal analysis, and elemental analysis . Some of them were further determined by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of these compounds is determined by single crystal X-ray diffraction analysis . They are characterized by high nitrogen contents and tremendous ring-strain energy .Chemical Reactions Analysis

These compounds exhibit high positive heats of formation, which is an indication of their reactivity . They also have extensive noncovalent interactions, including hydrogen bonds and π–π interactions .Physical And Chemical Properties Analysis

These compounds have high nitrogen contents (59.6–76.8%) and tremendous ring-strain energy . They exhibit high positive heats of formation, much higher than those of RDX and HMX . They also have high enthalpies and extensive noncovalent interactions .Aplicaciones Científicas De Investigación

Energetic Material with High Density : Hao Wei, Jiaheng Zhang, and J. Shreeve (2015) synthesized a novel N-oxide high-nitrogen compound, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, noting its high density, excellent detonation properties, and acceptable impact and friction sensitivities. This suggests its potential application as an energetic material (Wei, Zhang, & Shreeve, 2015).

Formation as a Final Product in Azido-Cyclization : Danxia Zhao, Meifang Lv, and C. Cai (2015) investigated the azido-tetrazolo tautomerizations of 3,6-diazido-1,2,4,5-tetrazine (DIAT) and found that this compound is irreversibly formed as the final product by azido-cyclization in DMSO. This compound's crystal density and explosive decomposition suggest its use as a primary explosive (Zhao, Lv, & Cai, 2015).

High-Nitrogen Energetic Materials : A review by Yang Shi-qing (2003) on high-nitrogen energetic materials discusses compounds derived from tetrazole and tetrazine, including this compound. These compounds are noted for their positive heats of formation, higher density, and potential applications in explosives, propellants, and pyrotechnics (Shi-qing, 2003).

Use in Solid Fuel Micropropulsion : Arif Ali, S. Son, M. Hiskey, and D. Naud (2004) investigated the use of high-nitrogen compounds, including this compound derivatives, as solid fuels in micropropulsion systems. Their study highlighted the ease of ignition, safety characteristics, and long-term storage capability of these materials (Ali, Son, Hiskey, & Naud, 2004).

Synthesis and Biological Activity : The synthesis and biological activity of related compounds, such as 3-guanidino-6-R-imidazo[1,2-b]- and 6-guanidino-3-R-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, have been studied. These compounds have shown high antibacterial and antiglycation activity, suggesting potential medical or biological applications (Ishmetova et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N8/c3-1-4-5-2-6-8-9-10(2)7-1/h(H2,3,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPGFKZAHMPVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN2C(=NN=N2)N=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)